molecular formula C9H7N3O B13013331 2-pyridin-3-yl-3H-pyrimidin-4-one

2-pyridin-3-yl-3H-pyrimidin-4-one

Cat. No.: B13013331
M. Wt: 173.17 g/mol
InChI Key: RBYRTULDUOUZQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyrimidin-4(1H)-one typically involves the condensation of pyridine-3-carboxaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O/c13-8-3-5-11-9(12-8)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)

InChI Key

RBYRTULDUOUZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=O)N2

Origin of Product

United States

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